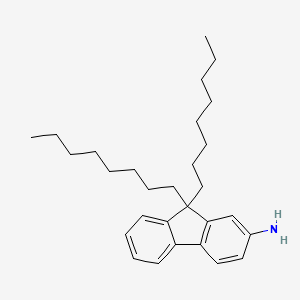
(S)-N,1-Dibenzylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N,1-Dibenzylpyrrolidin-3-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with two benzyl groups and an amine group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,1-Dibenzylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloride.
N-Benzylation: Pyrrolidine undergoes N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Chiral Resolution: The resulting N-benzylpyrrolidine is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Catalytic methods and advanced separation techniques, such as simulated moving bed chromatography, are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N,1-Dibenzylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine, typically at room temperature.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(S)-N,1-Dibenzylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-N,1-Dibenzylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target protein. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
®-N,1-Dibenzylpyrrolidin-3-amine: The enantiomer of the compound with opposite stereochemistry.
N-Benzylpyrrolidine: Lacks the second benzyl group and chiral center.
N,N-Dibenzylamine: Contains two benzyl groups but lacks the pyrrolidine ring.
Uniqueness
(S)-N,1-Dibenzylpyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both benzyl groups and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C18H22N2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(3S)-N,1-dibenzylpyrrolidin-3-amine |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 |
Clave InChI |
BHEXKVGLZMEJRQ-SFHVURJKSA-N |
SMILES isomérico |
C1CN(C[C@H]1NCC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


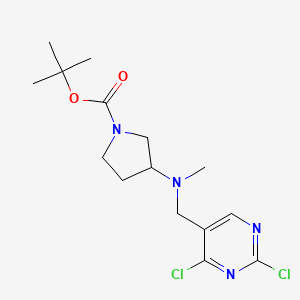

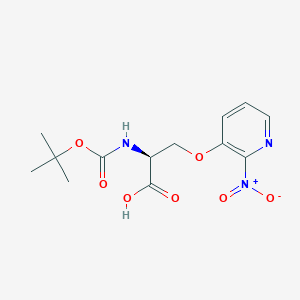
![Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12840044.png)
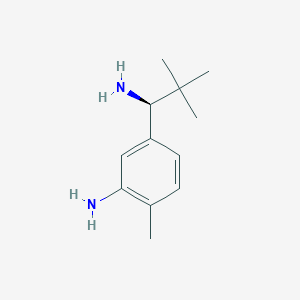
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)
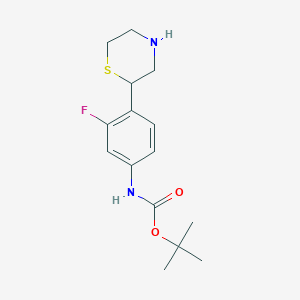
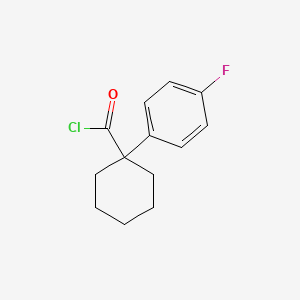

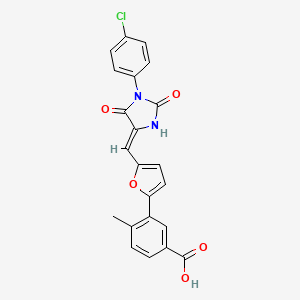
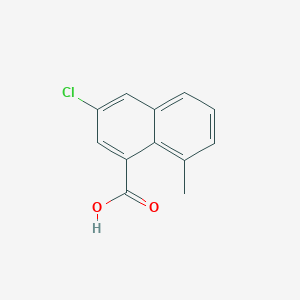
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
